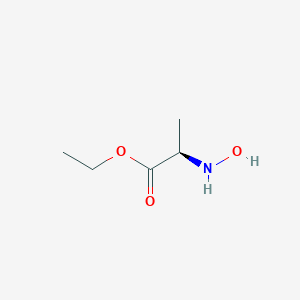
Ethyl (2R)-2-(hydroxyamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-(hydroxyamino)propanoate is a chemical compound with the molecular formula C5H11NO3. It is also known as L-hydroxyamino acid ethyl ester and is used in the synthesis of various pharmaceuticals. This compound has gained significant attention in the scientific community due to its potential applications in drug development and research. In
Applications De Recherche Scientifique
Ethyl (2R)-2-(hydroxyamino)propanoate has various potential applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of Ethyl (2R)-2-(hydroxyamino)propanoate is not well understood. However, it is believed to act as a nucleophile and can form covalent bonds with various electrophiles. This property makes it useful in the synthesis of pharmaceuticals and other organic compounds.
Effets Biochimiques Et Physiologiques
Ethyl (2R)-2-(hydroxyamino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacterial and viral strains, making it a potential antibiotic and antiviral agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its high yield and cost-effectiveness. Additionally, this compound is relatively stable and can be stored for long periods without degradation. However, one limitation of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it.
Orientations Futures
There are several future directions for the use of Ethyl (2R)-2-(hydroxyamino)propanoate in scientific research. One potential application is in the development of new antibiotics and antiviral agents. This compound may also be useful in the treatment of neurodegenerative diseases and could be further studied for its neuroprotective effects. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate may have potential applications in asymmetric synthesis as a chiral auxiliary. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
Ethyl (2R)-2-(hydroxyamino)propanoate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The product is then purified using various techniques, including recrystallization, column chromatography, and distillation. The yield of this synthesis method is typically high, making it a cost-effective and efficient way to produce Ethyl (2R)-2-(hydroxyamino)propanoate.
Propriétés
Numéro CAS |
120049-41-4 |
|---|---|
Nom du produit |
Ethyl (2R)-2-(hydroxyamino)propanoate |
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
ethyl (2R)-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-9-5(7)4(2)6-8/h4,6,8H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
WDYSSBPZPQWYSS-SCSAIBSYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)NO |
SMILES |
CCOC(=O)C(C)NO |
SMILES canonique |
CCOC(=O)C(C)NO |
Synonymes |
D-Alanine, N-hydroxy-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
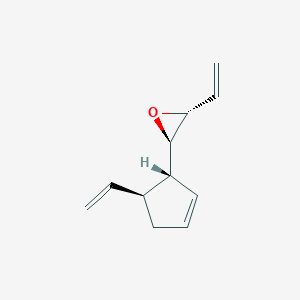
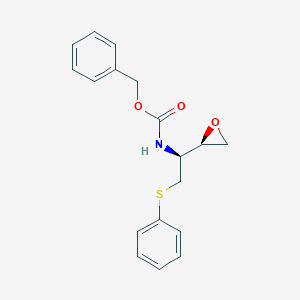

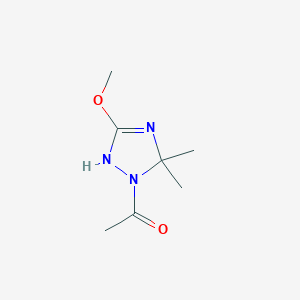
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
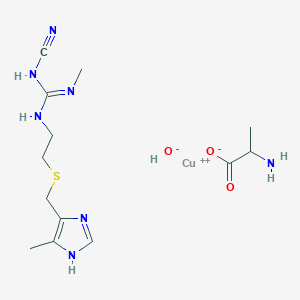
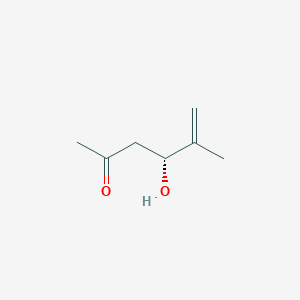

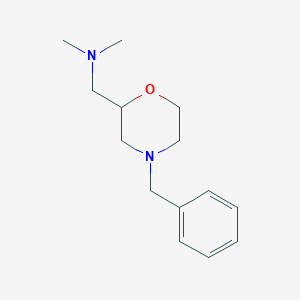
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)


![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)